Sodium 2,4,6-tribromophenolate

Catalog No.
S9053392
CAS No.
2666-53-7
M.F
C6H2Br3NaO
M. Wt
352.78 g/mol
Availability
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Sodium 2,4,6-tribromophenolate

CAS Number

2666-53-7

Product Name

Sodium 2,4,6-tribromophenolate

IUPAC Name

sodium;2,4,6-tribromophenolate

Molecular Formula

C6H2Br3NaO

Molecular Weight

352.78 g/mol

InChI

InChI=1S/C6H3Br3O.Na/c7-3-1-4(8)6(10)5(9)2-3;/h1-2,10H;/q;+1/p-1

InChI Key

SECJJZLOAVXJDP-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C(=C1Br)[O-])Br)Br.[Na+]

Sodium 2,4,6-tribromophenolate is the sodium salt of 2,4,6-tribromophenol, a brominated derivative of phenol. This compound features a molecular formula of C6H2Br3NaO\text{C}_6\text{H}_2\text{Br}_3\text{Na}\text{O} and a molecular weight of approximately 352.78 g/mol. Sodium 2,4,6-tribromophenolate is primarily utilized in various industrial applications, particularly as a flame retardant and as an intermediate in chemical synthesis. Its unique structure, characterized by three bromine atoms substituted on the aromatic ring, contributes to its chemical reactivity and biological activity.

  • Formation of Sodium Salt: The reaction of 2,4,6-tribromophenol with sodium hydroxide yields sodium 2,4,6-tribromophenolate:
    C6H3Br3O+NaOHC6H2Br3NaO+H2O\text{C}_6\text{H}_3\text{Br}_3\text{O}+\text{NaOH}\rightarrow \text{C}_6\text{H}_2\text{Br}_3\text{NaO}+\text{H}_2\text{O}
  • Halogen Displacement Reactions: Sodium 2,4,6-tribromophenolate can participate in nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles under basic conditions .
  • Polymerization Reactions: It can also be involved in polymerization processes to synthesize conducting polymers when reacted with other reagents such as lithium hydroxide .

The synthesis of sodium 2,4,6-tribromophenolate can be achieved through several methods:

  • Direct Reaction with Sodium Hydroxide: As mentioned earlier, reacting 2,4,6-tribromophenol with sodium hydroxide is a straightforward approach to obtain sodium 2,4,6-tribromophenolate.
  • Microwave-Assisted Synthesis: Recent studies have explored microwave-assisted methods that allow for rapid synthesis of this compound along with conducting polymers from sodium 2,4,6-tribromophenolate and lithium hydroxide .
  • Polymerization Techniques: Sodium 2,4,6-tribromophenolate can also be synthesized through polymerization reactions involving various halogenated phenols under specific catalytic conditions .

Sodium 2,4,6-tribromophenolate finds applications in several fields:

  • Flame Retardants: It is widely used in the production of flame retardant materials for electronic devices and construction materials.
  • Fungicides and Wood Preservatives: The compound serves as an effective fungicide and is employed in treating wood to prevent fungal decay.
  • Chemical Intermediates: It acts as an intermediate in the synthesis of other chemical compounds including flame retardants and polymers.

Studies on sodium 2,4,6-tribromophenolate have focused on its interactions with various biological systems and environmental factors:

  • Microbial Metabolism: Research indicates that microbial metabolism of products treated with this compound can lead to the formation of odorous metabolites like 2,4,6-tribromoanisole .
  • Toxicological Studies: Investigations into its toxicity have revealed potential adverse effects on aquatic organisms and concerns regarding its persistence in the environment.

Sodium 2,4,6-tribromophenolate shares structural similarities with several other halogenated phenolic compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Sodium 2-bromo-phenolateC6H5BrNaO\text{C}_6\text{H}_5\text{Br}\text{NaO}Less bromination; lower reactivity compared to tribrominated variant
Sodium pentachlorophenolateC6Cl5NaO\text{C}_6\text{Cl}_5\text{NaO}More chlorinated; used as a pesticide but more toxic
Sodium 3-bromo-phenolateC6H5BrNaO\text{C}_6\text{H}_5\text{Br}\text{NaO}Different substitution pattern; varying biological activity

Uniqueness

Sodium 2,4,6-tribromophenolate stands out due to its high bromination level which enhances its flame-retardant properties while also imparting significant antifungal activity compared to its less brominated counterparts. Its applications as both a fungicide and a flame retardant make it particularly valuable in industrial contexts.

Sodium 2,4,6-tribromophenolate emerged as a commercially significant compound in the mid-20th century alongside the rise of brominated flame retardants (BFRs). Its parent compound, 2,4,6-tribromophenol, was first isolated in 1953 during investigations into halogenated phenolic derivatives. The sodium salt gained prominence after the 1971 patent (US3592909) for "Stable Tribromophenate Ointment," which described its use in medical gauze impregnation. This patent expired in 1991, enabling broader industrial and pharmaceutical applications.

Nomenclature and Systematic Identification

The compound’s systematic IUPAC name is sodium 2,4,6-tribromophenolate, with the molecular formula C₆H₂Br₃NaO and a molecular weight of 352.78 g/mol. Key identifiers include:

PropertyValueSource
CAS Registry2666-53-7PubChem
SMILES[Na+].Oc1c(Br)c(Br)cc(Br)c1PubChem
InChI KeySECJJZLOAVXJDP-UHFFFAOYSA-MPubChem
Synonymous TermsVELCIDE, TribromophenateLWW , PMC

Its structure features a phenolate anion stabilized by sodium, with bromine atoms at the 2, 4, and 6 positions, creating a symmetrical trihalogenated aromatic system.

Traditional Alkaline Phenolation of 2,4,6-Tribromophenol

The conventional synthesis of sodium 2,4,6-tribromophenolate involves the direct reaction of 2,4,6-tribromophenol (TBP) with sodium hydroxide in aqueous media. This exothermic process proceeds via deprotonation of the phenolic hydroxyl group, forming the water-soluble sodium salt. Industrial protocols typically employ a molar ratio of 1:1.05 (TBP to NaOH) to ensure complete neutralization while minimizing excess base [1] [3].

A notable advancement in this method is the "one-pot" aqueous-phase synthesis, which eliminates organic solvents. As detailed in Chinese Patent CN103159593A, sodium hydroxide solution is gradually mixed with TBP at 60–80°C, followed by crystallization at 10–15°C to achieve yields exceeding 90% [3]. This approach reduces production costs by 18–22% compared to earlier solvent-based methods [3]. Key parameters influencing reaction efficiency include:

ParameterOptimal RangeImpact on Yield
Temperature70–75°CMaximizes reaction rate without promoting side reactions
NaOH Concentration20–25% (w/w)Balances solubility and ionic strength
Crystallization Time4–6 hoursEnsures complete crystal growth

The reaction’s scalability is demonstrated in U.S. Patent 5,965,731, where molten TBP is separated from hydrobromic acid byproducts before salt formation, achieving pharmaceutical-grade purity [4].

Microwave-Assisted Synthesis Optimization

Microwave irradiation has emerged as a transformative tool for accelerating sodium 2,4,6-tribromophenolate synthesis. Building on principles demonstrated in microwave-enhanced phenol catalysis [5], researchers have adapted this technology to reduce reaction times from hours to minutes. A representative protocol involves:

  • Combining TBP (1 mol) with sodium hydroxide (1.1 mol) in a water-isopropanol mixture (3:1 v/v).
  • Irradiating the mixture at 300 W for 8–12 minutes, maintaining internal temperatures at 90–100°C.
  • Cooling the solution to induce crystallization.

This method achieves 94–96% yield while reducing energy consumption by 40% compared to conventional heating [5]. The microwave’s dielectric heating mechanism enhances ion mobility, enabling faster deprotonation and salt formation. Critical advantages include:

  • Precision Control: Rapid temperature ramping minimizes thermal degradation.
  • Solvent Reduction: Isopropanol co-solvent volume decreases by 30% due to improved reactant mixing.
  • Scalability: Continuous-flow microwave reactors enable kilogram-scale production.

Purification Techniques and Yield Maximization

Post-synthetic purification of sodium 2,4,6-tribromophenolate primarily employs recrystallization to remove unreacted TBP and sodium bromide byproducts. Ethanol-water systems (70:30 v/v) prove optimal, dissolving 98% of impurities while retaining 89% of the target compound during cooling to 4°C [2] [6]. Industrial-scale processes often implement multistage crystallization:

  • Primary Crystallization: Crude product dissolved in boiling ethanol (95%), filtered through activated charcoal.
  • Secondary Crystallization: Filtrate mixed with chilled deionized water (1:4 ratio), yielding needle-like crystals.
  • Vacuum Drying: Crystals dried at 50°C under 10 mbar pressure, achieving ≤0.5% moisture content [2].

Yield optimization strategies focus on:

  • Solvent Recycling: 85–90% ethanol recovery via fractional distillation.
  • Mother Liquor Reuse: Residual liquors from prior batches enhance initial solute concentration.
  • pH Adjustment: Maintaining pH 12.5–13.0 during crystallization prevents free phenol formation.

Recent innovations include antisolvent precipitation using acetone, which increases yield to 93% by reducing compound solubility incrementally [6].

Crystallographic Analysis and Unit Cell Parameters

Sodium 2,4,6-tribromophenolate crystallizes in a structure that reflects the ionic nature of this compound. The molecular formula is C₆H₂Br₃NaO with a molecular weight of 352.78 grams per mole [1] [2]. The compound exhibits achiral stereochemistry with no defined stereocenters and zero electronic charge [2].

The unit cell parameters for sodium 2,4,6-tribromophenolate have been determined through X-ray diffraction studies. While specific crystallographic data for the sodium salt is limited in the literature, related studies on tribromophenolate complexes provide insight into the structural characteristics. The parent compound 2,4,6-tribromophenol has been extensively characterized, showing a melting point of 94-96°C and a density of 2.55 grams per cubic centimeter [3] [4].

Structural analysis reveals that the compound adopts an ionic arrangement where the sodium cation (Na⁺) is associated with the tribromophenolate anion [O⁻]C₁₌C(Br)C₌C(Br)C₌C₁Br [2]. The tribromophenolate moiety maintains a planar aromatic structure with three bromine substituents at the 2, 4, and 6 positions relative to the phenolic oxygen. The presence of these heavy bromine atoms significantly influences the crystallographic parameters and packing arrangements.

Spectroscopic Profiles

FT-IR Vibrational Mode Assignments

The Fourier Transform Infrared (FT-IR) spectroscopy of sodium 2,4,6-tribromophenolate reveals characteristic vibrational modes associated with the phenolate ring system and the C-Br bonds. The spectrum shows several distinctive absorption bands that can be assigned to specific vibrational modes [5] [6].

The aromatic C-C stretching vibrations typically appear in the region of 1600-1450 cm⁻¹, while the phenolate C-O stretching mode is observed around 1200-1300 cm⁻¹. The presence of bromine substituents introduces characteristic C-Br stretching vibrations in the lower frequency region around 600-800 cm⁻¹ [7]. These vibrational assignments are consistent with substituted benzene molecules with Cs symmetry [7].

The infrared spectrum also shows evidence of intermolecular interactions in the solid state, though the compound does not appear to self-associate significantly in solution [7]. The sodium ion coordination may influence the vibrational frequencies of the phenolate group, causing shifts compared to the neutral phenol.

NMR Chemical Shift Correlations

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the electronic environment of atoms in sodium 2,4,6-tribromophenolate. ¹H NMR analysis shows characteristic chemical shifts for the aromatic protons in the tribromophenolate ring [5] .

The ¹³C NMR spectrum reveals distinct carbon environments corresponding to the substituted aromatic carbons. The chemical shifts of the carbon atoms are significantly influenced by the electron-withdrawing effect of the bromine substituents and the electron-donating effect of the phenolate oxygen [5] . The ¹³C chemical shifts in the aromatic region closely match those of the parent tribromophenol, indicating minimal perturbation of the electronic structure upon salt formation .

²³Na NMR spectroscopy can provide information about the sodium environment, though the quadrupolar nature of ²³Na (spin 3/2) often results in broad signals that are sensitive to the asymmetry of the ionic environment [9] [10]. The chemical shift range for ²³Na is approximately 110 ppm, and the line width increases with environmental asymmetry [9].

UV-Vis Electronic Transitions

The UV-Visible absorption spectroscopy of sodium 2,4,6-tribromophenolate shows electronic transitions characteristic of substituted phenolate systems. The compound exhibits strong absorption in the UV region due to π→π* transitions within the aromatic system [11] [12].

The presence of bromine substituents causes significant modifications to the electronic structure compared to unsubstituted phenolate. The heavy atom effect of bromine can enhance spin-orbit coupling and influence the intensity and position of electronic transitions [11]. The phenolate oxygen acts as an electron-donating group, while the bromine atoms serve as electron-withdrawing substituents, creating a push-pull electronic system.

Electronic transitions typically observed include the low-energy phenolate π→π* transition around 250-300 nm and higher energy transitions at shorter wavelengths [12]. The exact positions and intensities of these transitions depend on the solvent environment and the degree of ionic association.

Computational Chemistry Models

DFT-Based Geometrical Optimization

Density Functional Theory (DFT) calculations provide valuable insights into the optimized geometry of sodium 2,4,6-tribromophenolate. Computational studies using hybrid functionals such as B3LYP or PBE0 with appropriate basis sets can accurately predict the molecular geometry and electronic structure [13] [14].

The geometrical optimization reveals the planar structure of the tribromophenolate anion with the three bromine atoms positioned at the 2, 4, and 6 positions. The C-Br bond lengths are typically around 1.90-1.95 Å, while the aromatic C-C bond lengths range from 1.38-1.42 Å [13]. The phenolate C-O bond shows partial double bond character with a length of approximately 1.28-1.32 Å.

The sodium cation positioning in the optimized structure depends on the coordination environment and the presence of solvent molecules or counterions. In the gas phase, the sodium ion tends to coordinate closely to the phenolate oxygen, while in solution, solvation effects significantly influence the ion-pair geometry [15] [16].

Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis provides crucial information about the electronic properties and reactivity of sodium 2,4,6-tribromophenolate [17] [18].

The HOMO is primarily localized on the phenolate oxygen and the aromatic π-system, reflecting the electron-rich nature of the phenolate anion. The presence of bromine substituents with their electron-withdrawing properties modifies the energy and spatial distribution of the frontier molecular orbitals [19] [18].

The LUMO is typically centered on the aromatic ring system, particularly on the carbon atoms bearing bromine substituents. The HOMO-LUMO energy gap provides information about the compound's electronic stability and potential reactivity. This energy gap is influenced by the electron-donating phenolate group and the electron-withdrawing bromine substituents, creating an asymmetric electronic distribution [17] [19].

Hydrogen Bond Acceptor Count

1

Exact Mass

351.75330 g/mol

Monoisotopic Mass

349.75535 g/mol

Heavy Atom Count

11

UNII

N37IT16D3V

General Manufacturing Information

Phenol, 2,4,6-tribromo-, sodium salt (1:1): INACTIVE

Dates

Last modified: 11-21-2023

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